3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Description
Properties
IUPAC Name |
3-pyrimidin-2-yl-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6-9-5(10-12-6)4-7-2-1-3-8-4/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMHIHAGDKMIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine-2-carboxylic acid hydrazide with an appropriate nitrile oxide. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ox
Biological Activity
3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
The compound's chemical profile is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄N₄O₂ |
| Molar Mass | 164.12 g/mol |
| Density | 1.73 g/cm³ (predicted) |
| pKa | 5.50 (predicted) |
| CAS Number | 1184003-44-8 |
These properties suggest a stable structure conducive to various biological interactions.
Biological Activity Overview
Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant biological activities such as anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
A study highlighted the anticancer potential of oxadiazole derivatives against various cancer cell lines. The compound demonstrated cytotoxic effects with IC₅₀ values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner .
Table 1: Cytotoxicity of Oxadiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Other derivatives | MDA-MB-231 | 2.41 |
| Other derivatives | MEL-8 | Varies |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, derivatives of oxadiazole were evaluated for their inhibitory effects on Mycobacterium tuberculosis, with some exhibiting significant activity against both drug-sensitive and resistant strains .
The biological mechanisms underlying the activity of this compound involve interaction with cellular targets such as topoisomerase I. Molecular docking studies have indicated that these compounds bind effectively to the enzyme's active site, inhibiting its function and leading to apoptosis in cancer cells .
Case Studies
- Cytotoxicity Evaluation : A library of oxadiazole derivatives was synthesized and screened for antiproliferative activity against HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines. The results showed that several compounds significantly inhibited cell proliferation with IC₅₀ values in the low micromolar range .
- Topoisomerase Inhibition : A focused study on the interaction of oxadiazole derivatives with topoisomerase I revealed that certain compounds could inhibit the enzyme's catalytic activity effectively. This inhibition was corroborated by docking studies that illustrated favorable binding interactions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of 1,2,4-oxadiazoles, including 3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one, exhibit significant anticancer properties. Studies have synthesized various oxadiazole derivatives that demonstrate cytotoxic effects against cancer cell lines. For instance, compounds derived from the oxadiazole scaffold have been reported to inhibit the growth of tumor cells through multiple pathways without severe side effects .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Certain derivatives have shown promising results in inhibiting cyclooxygenase enzymes (COX), which are key players in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief, making these compounds potential candidates for developing new anti-inflammatory drugs .
Antimicrobial Activity
Another significant application of this compound is its antimicrobial properties. Research indicates that specific oxadiazole derivatives can effectively combat bacterial and fungal infections. The mechanism often involves disrupting microbial cell wall synthesis or function .
Pharmacological Studies
Enzyme Inhibition
Pharmacological investigations have highlighted the ability of this compound to selectively inhibit certain enzymes involved in disease processes. For example, studies have demonstrated its effectiveness against human carbonic anhydrases (hCA), which are implicated in various physiological and pathological processes .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinities of this compound with various biological targets. These computational analyses provide insights into how structural modifications can enhance efficacy and selectivity against specific targets such as kinases involved in cancer progression .
Agricultural Applications
Pesticidal Activity
In agricultural sciences, derivatives of this compound have been explored for their potential as pesticides. Their ability to interfere with the metabolic pathways of pests makes them suitable candidates for developing new agrochemicals that are more environmentally friendly compared to traditional pesticides .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent on the oxadiazolone ring significantly influences molecular properties. Key comparisons include:
3-(4-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 19932-97-9)
- Structure : A para-nitro phenyl group replaces the pyrimidine ring.
- Molecular Weight : 207.14 g/mol .
- This contrasts with the pyrimidin-2-yl group, which offers π-π stacking capability and hydrogen-bonding sites via its nitrogen atoms.
- Solubility : Nitro groups reduce aqueous solubility compared to pyrimidine derivatives, which may engage in stronger dipole-dipole interactions.
3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 24011-15-2)
- Structure : Meta-nitro substitution on phenyl.
- Molecular Weight : 207.143 g/mol .
- Steric and Electronic Differences : The meta-nitro group may induce less conjugation with the oxadiazolone ring compared to para substitution, altering reactivity in cross-coupling reactions.
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 35637-09-3)
- Structure : Thiophene replaces pyrimidine.
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, unlike pyrimidine, which is more resistant.
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
- Structure : Pyrrolidine substituent introduces a basic amine.
- Solubility : Protonation of the amine at physiological pH improves water solubility, addressing a common limitation of aromatic derivatives .
- Bioavailability : Reduced polar surface area (PSA) compared to nitro or pyrimidine groups aligns with Veber’s rules for oral bioavailability (PSA ≤140 Ų, ≤10 rotatable bonds) .
Pharmacokinetic and Bioavailability Considerations
- Molecular Weight : The target compound (~207–270 g/mol) and its analogs fall below the 500 Da threshold, favorable for oral absorption .
- Rotatable Bonds : Rigid oxadiazolone and aromatic rings minimize rotatable bonds (<10), enhancing bioavailability.
- Polar Surface Area (PSA) :
- Pyrimidin-2-yl: Moderate PSA due to N-atoms.
- Nitrophenyl: Higher PSA (nitro group increases polarity).
- Pyrrolidin-3-yl: Lower PSA (amine protonation reduces polarity).
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituent | PSA (Ų) | logP (Estimated) |
|---|---|---|---|---|
| 3-(Pyrimidin-2-yl)-4,5-dihydro-oxadiazol-5-one | ~207–220 | Pyrimidin-2-yl | ~90 | ~1.0 |
| 3-(4-Nitrophenyl)-4,5-dihydro-oxadiazol-5-one | 207.14 | 4-Nitrophenyl | ~110 | ~1.8 |
| 3-(3-Nitrophenyl)-4,5-dihydro-oxadiazol-5-one | 207.14 | 3-Nitrophenyl | ~110 | ~1.8 |
| 3-(Thiophen-2-yl)-4,5-dihydro-oxadiazol-5-one | 168.21 | Thiophen-2-yl | ~85 | ~1.5 |
Q & A
Q. What are the standard synthetic routes for 3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one, and what critical parameters influence yield?
The compound is typically synthesized via cyclocondensation reactions involving pyrimidine derivatives and oxadiazolone precursors. A common method involves refluxing precursors in ethanol for 2 hours, followed by recrystallization from a DMF–EtOH (1:1) mixture to purify the product . Key parameters affecting yield include reaction temperature (optimized between 70–80°C), solvent polarity, and stoichiometric ratios of reactants. Contaminants such as unreacted starting materials or by-products (e.g., dimerized intermediates) are minimized through controlled cooling and selective solvent extraction .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Pyrimidine protons resonate between δ 8.5–9.0 ppm, while oxadiazolone ring protons appear as a singlet near δ 5.0–5.5 ppm due to dihydro environment .
- IR : Stretching frequencies for C=O (oxadiazolone) and C=N (pyrimidine) are observed at ~1700 cm⁻¹ and ~1600 cm⁻¹, respectively .
- Chromatography : Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and acetonitrile gradients resolves impurities, with UV detection at 254 nm .
Q. What are common impurities in the synthesis of this compound, and how are they identified?
By-products often include uncyclized intermediates or regioisomers formed during ring closure. These are detected via TLC (silica gel, ethyl acetate/hexane) and confirmed by LC-MS. For example, dimeric adducts may show [M+2H]⁺ peaks in mass spectra, while unreacted pyrimidine precursors exhibit distinct UV absorption profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Systematic optimization involves:
- Base selection : Triethylamine or DBU improves cyclization efficiency by deprotonating intermediates .
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of pyrimidine derivatives, while ethanol reduces side reactions via controlled polarity .
- Time-temperature profiling : Shorter reaction times (1–2 hours) at 80°C prevent thermal decomposition . Statistical tools like Design of Experiments (DoE) can model interactions between variables to maximize yield .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) often arise from conformational flexibility or solvent effects. Strategies include:
- Multi-technique validation : Cross-checking 2D NMR (COSY, HSQC) with X-ray crystallography .
- Computational modeling : DFT calculations predict vibrational frequencies and NMR chemical shifts to match experimental data .
- Solvent standardization : Using deuterated DMSO or CDCl₃ ensures consistency in NMR interpretation .
Q. How are analogues of this compound designed to enhance biological activity?
Structural modifications focus on:
- Heterocyclic substitution : Introducing electron-withdrawing groups (e.g., nitro, fluoro) to the pyrimidine ring improves binding to enzymatic targets .
- Ring hybridization : Coupling with tetrazolyl or coumarin moieties (e.g., as in derivatives 4i and 4j) enhances solubility and bioactivity .
- Bioisosteric replacement : Replacing oxadiazolone with thiazolidinone alters pharmacokinetic profiles . In vitro screening against cancer cell lines (e.g., MCF-7, HepG2) and enzyme inhibition assays (e.g., COX-2) guide iterative design .
Methodological Tables
| Parameter | Optimized Condition | Impact on Synthesis | Reference |
|---|---|---|---|
| Solvent | Ethanol/DMF (1:1) | Balances polarity for cyclization | |
| Temperature | 80°C | Prevents decomposition | |
| Reaction Time | 2 hours | Ensures complete ring closure | |
| Purification Method | Recrystallization (DMF-EtOH) | Removes dimeric by-products |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
